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Introduction

Orziloben (also known as NST-6179 or SEFA-6179) is an investigational, orally administered,
synthetic medium-chain fatty acid (MCFA) analogue. It is currently in clinical development for
the treatment of Intestinal Failure-Associated Liver Disease (IFALD), a serious and often life-
threatening complication of long-term parenteral nutrition.[1][2] Preclinical studies have
demonstrated Orziloben's potential to mitigate key pathological features of liver disease,
including cholestasis, steatosis, inflammation, and fibrosis.[3][4] This technical guide provides a
detailed overview of the preclinical evidence for Orziloben in liver disease models, focusing on
guantitative data, experimental methodologies, and the proposed mechanism of action.

Core Efficacy Data in a Preclinical IFALD Model

A pivotal preclinical study evaluated the efficacy of Orziloben in a preterm Yorkshire piglet
model of IFALD. This model closely mimics the cholestatic liver disease observed in human
infants on long-term parenteral nutrition. The study demonstrated that Orziloben treatment
prevented biochemical cholestasis and hepatosteatosis, while also reducing liver fibrosis.

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from the preterm piglet model of
IFALD, comparing the Orziloben-treated group to the control group which received a medium-
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chain triglyceride (MCT) vehicle.

Table 1: Biochemical Markers of Cholestasis at Day 15

MCT Vehicle Group

Orziloben Group

Biomarker P-value
(Mean) (Mean)
Direct Bilirubin
2.7 <0.2 0.01
(mg/dL)
Total Bilirubin (mg/dL) Not Reported 0.4 0.02
Gamma-Glutamyl
172 30 0.01
Transferase (U/L)
Bile Acids Not Reported Not Reported Not Reported

Table 2: Histological and Tissue Markers of Liver Injury

MCT Vehicle Group

Orziloben Group

Parameter ) ] P-value
(Mean/Median) (Mean/Median)
Liver Triglyceride
) 45.6 13.9 0.009
Content (mg/g tissue)
Bile Duct Proliferation
(% area cytokeratin 7 1.6 0.5 0.009
positive)
Ishak Fibrosis Score
3 1 0.007

(Median)

Experimental Protocols

Preterm Piglet Model of Intestinal Failure-Associated

Liver Disease (IFALD)

This study utilized a well-established preterm Yorkshire piglet model to induce IFALD. The key

aspects of the experimental protocol are outlined below.
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e Animal Model: Preterm Yorkshire piglets.

o Disease Induction: Piglets received parenteral nutrition, which is known to induce cholestatic
liver disease, steatosis, and fibrosis, mimicking human IFALD.

e Treatment Groups:

o Control Group: Received parenteral nutrition with a medium-chain triglyceride (MCT)
vehicle.

o Treatment Group: Received parenteral nutrition with Orziloben (SEFA-6179).
e Duration: The study was conducted until day of life 15.
e Endpoints:

o Biochemical Analysis: Plasma levels of direct bilirubin, total bilirubin, and gamma-glutamyl
transferase were measured to assess cholestasis.

o Histological Analysis: Liver tissue was analyzed for:
» Steatosis: Assessed by measuring liver triglyceride content.

» Bile Duct Proliferation: Quantified by measuring the percentage of cytokeratin 7 positive

area.
» Fibrosis: Staged using the Ishak scoring system by a masked pathologist.

Below is a graphical representation of the experimental workflow.
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Experimental workflow for the preterm piglet model of IFALD.

Mechanism of Action

Orziloben is a structurally engineered fatty acid designed to resist rapid metabolism and
directly target the liver. Its mechanism of action is believed to be multi-faceted, targeting key

pathways involved in inflammation, metabolism, and fibrosis.

Receptor Activation
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In vitro studies have shown that Orziloben acts as an agonist for GPR84, PPARa, and PPARYy.
The activation of these receptors is consistent with the observed anti-inflammatory, anti-
steatotic, and anti-fibrotic effects.

» PPARa (Peroxisome Proliferator-Activated Receptor Alpha): A key regulator of fatty acid
oxidation. Its activation by Orziloben likely contributes to the reduction in liver fat.

o PPARYy (Peroxisome Proliferator-Activated Receptor Gamma): Involved in regulating

inflammation and fibrosis.

o GPRB84 (G-protein coupled receptor 84): A receptor that has been implicated in inflammatory
processes.

Transcriptome analysis of liver tissue from the piglet study revealed that Orziloben treatment
led to the activation of anti-inflammatory pathways, increased fatty acid (3-oxidation, and
activation of anti-fibrotic pathways.

The proposed signaling pathway for Orziloben's action in the liver is depicted below.
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Proposed signaling pathway of Orziloben in liver cells.

Additional Preclinical Evidence

Beyond the piglet model, Orziloben has also shown efficacy in a murine model of parenteral
nutrition-induced hepatosteatosis. In this model, Orziloben treatment prevented steatosis and
decreased inflammatory lipid metabolites. Furthermore, in a "two-hit" murine model combining
parenteral nutrition with an inflammatory stimulus (endotoxin), Orziloben was shown to prevent
a pronounced increase in markers of liver damage.

Conclusion

The preclinical data for Orziloben provide a strong rationale for its continued development as a
treatment for IFALD and potentially other liver diseases. The robust efficacy demonstrated in a
highly relevant large animal model, coupled with a well-defined, multi-targeted mechanism of
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action, highlights its potential to address the significant unmet medical need in this patient
population. The ongoing Phase 2a clinical trial will be crucial in translating these promising
preclinical findings to a clinical setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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